molecular formula C13H16N6OS B14512699 N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea CAS No. 62734-56-9

N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea

Cat. No.: B14512699
CAS No.: 62734-56-9
M. Wt: 304.37 g/mol
InChI Key: NZRYEEOAWIKTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N’-phenylthiourea is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a dimethylamino group, a methoxy group, and a phenylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N’-phenylthiourea typically involves the reaction of 4-(Dimethylamino)-6-methoxy-1,3,5-triazine-2-thiol with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N’-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the triazine ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of triazine derivatives with different functional groups.

Scientific Research Applications

N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N’-phenylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N’-phenylthiourea involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenylthiourea moiety can form strong hydrogen bonds and coordinate with metal ions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.

    Para-Dimethylaminobenzaldehyde: Contains a dimethylamino group and is used in similar chemical reactions.

Uniqueness

N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N’-phenylthiourea is unique due to the combination of its triazine ring and phenylthiourea moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

62734-56-9

Molecular Formula

C13H16N6OS

Molecular Weight

304.37 g/mol

IUPAC Name

1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-3-phenylthiourea

InChI

InChI=1S/C13H16N6OS/c1-19(2)11-15-10(16-12(18-11)20-3)17-13(21)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,15,16,17,18,21)

InChI Key

NZRYEEOAWIKTLX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NC(=S)NC2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.